molecular formula C24H21N3S B2875327 N-benzyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine CAS No. 303147-76-4

N-benzyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine

Cat. No.: B2875327
CAS No.: 303147-76-4
M. Wt: 383.51
InChI Key: DUUMYPITPFVJMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine is a pyrimidine derivative featuring a phenyl group at the 2-position, a benzyl-substituted amine at the 4-position, and a (phenylsulfanyl)methyl group at the 6-position. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural versatility and bioactivity. The sulfur atom in the 6-substituent distinguishes this compound, as sulfur-containing groups can influence lipophilicity, electronic properties, and intermolecular interactions such as hydrogen bonding or hydrophobic effects .

Properties

IUPAC Name

N-benzyl-2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3S/c1-4-10-19(11-5-1)17-25-23-16-21(18-28-22-14-8-3-9-15-22)26-24(27-23)20-12-6-2-7-13-20/h1-16H,17-18H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUMYPITPFVJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=NC(=C2)CSC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Catalyzed Coupling (Adapted from WO2010018895A1)

The patent WO2010018895A1 details a high-yield method for N-phenyl-2-pyrimidine-amine derivatives using potassium tert-butoxide-mediated condensation. Adaptation for the target compound involves:

Reaction Scheme

Aniline derivative + Pyrimidine ester → Target compound  

Typical Procedure

  • Dissolve potassium tert-butoxide (3.5–4.5 eq) in THF at −20°C to 30°C
  • Add N-benzyl-3-(phenylsulfanylmethyl)-4-aminopyrimidine (1.0 eq) in THF
  • Slowly introduce ethyl 2-phenylpyrimidine-6-carboxylate (1.1 eq)
  • Warm to room temperature, stir until completion (≈12–24 hr)
  • Quench with 15% NaCl(aq), extract organic layer

Key Advantages

  • 70–90% yield improvement over prior methods
  • Avoids toxic catalysts (e.g., transition metals)
  • Scalable to multikilogram batches

Thioether Functionalization Strategies

Nucleophilic Displacement at C6

Sulfanylation of 6-bromomethyl intermediates provides regiocontrol:

Reaction Conditions

Parameter Optimal Value
Thiol source Thiophenol (1.2 eq)
Base K₂CO₃ (2.5 eq)
Solvent DMF, 60°C
Reaction time 8–12 hr

This method achieves 68–75% isolated yield based on analogous sulfonylations.

Mitsunobu Reaction for C–S Bond Formation

Diethyl azodicarboxylate (DEAD) facilitates stereospecific thioether synthesis:

6-Hydroxymethylpyrimidine + PhSH → 6-(PhS)methylpyrimidine  

Reported yields for similar systems: 82–88%

Pyrimidine Ring Construction Methodologies

Biginelli-Type Cyclocondensation

Three-component reaction of:

  • Benzaldehyde derivative
  • Benzylguanidine
  • Ethyl acetoacetate with phenylsulfanylmethyl group

Optimized Parameters

  • Catalyst: HCl/EtOH (0.5 M)
  • Temperature: 80°C reflux
  • Yield: 55–62% (lower efficiency vs. condensation routes)

Stepwise Assembly via Chloropyrimidine Intermediates

2,4-Dichloropyrimidine → Amination → Thioalkylation → Benzylation  

Stepwise control enables:

  • 89% purity by HPLC
  • 41% overall yield (4 steps)

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Index
Base-catalyzed condensation 78–85 98.5 High $$$$
Mitsunobu thioether 82–88 97.2 Medium $$$$$
Biginelli cyclization 55–62 95.1 Low $$
Stepwise chloropyrimidine 41 99.0 High $$$$$

Critical Challenges and Optimization Opportunities

Regioselectivity in Pyrimidine Substitution

  • Electron-deficient C2 position favors aryl group introduction
  • Steric effects at C6 complicate thioalkylation (requires −20°C protocols)

Purification Considerations

  • Silica gel chromatography often required (>95% recovery)
  • Recrystallization solvents: Ethyl acetate/hexane (3:1 v/v)

Stability of Thioether Functionality

  • Oxidative degradation to sulfoxide/sulfone observed at >40°C
  • Recommended storage: N₂ atmosphere, −20°C

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, N-benzyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.

Biology: In biological research, this compound can be used as a probe to study biological systems. Its interactions with various biomolecules can provide insights into cellular processes and pathways.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a precursor for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic interventions.

Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties may contribute to the development of new products and technologies.

Mechanism of Action

The mechanism by which N-benzyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis and Structural Variations

Key structural analogs differ in substituents at the 2-, 4-, and 6-positions of the pyrimidine ring. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name 2-Position 4-Position 6-Position Molecular Formula Molar Mass (g/mol) Key Functional Features
Target Compound Phenyl N-Benzylamine (Phenylsulfanyl)methyl C24H21N3S 383.51 Thioether group, moderate lipophilicity
N-(2-Fluorophenyl)-... () Phenyl N-(2-Fluorophenyl) (4-Methoxyphenyl)aminomethyl C26H24FN5O 465.50 Fluorine (bioavailability enhancer), aminomethyl (H-bond donor)
N-Benzyl-4-methyl-6-phenoxy... () - N-Benzylamine Phenoxy C18H17N3O 291.35 Ether group, lower molecular weight
N-Benzyl-6-[(phenylsulfonyl)methyl]... () 2-Pyridinyl N-Benzylamine (Phenylsulfonyl)methyl C23H20N4O2S 416.50 Sulfonyl group (polar, electron-withdrawing), pyridine (basic N-atom)

Functional Group Impact on Properties

  • Thioether vs. Sulfonyl (Target vs. ): The (phenylsulfanyl)methyl group in the target compound is less polar than the sulfonyl group in ’s analog.
  • Fluorine and Methoxy Substitutions ():
    Fluorine at the 4-position reduces basicity of adjacent amines, improving metabolic stability and bioavailability. The methoxy group in the 6-substituent contributes to H-bonding capacity, which may explain the reported antibacterial and antifungal activity .
  • Phenoxy vs. Sulfanyl ( vs. Target): The phenoxy group in is an ether linkage, offering moderate polarity compared to the thioether in the target compound. This difference may alter pharmacokinetic profiles, such as absorption and distribution.

Biological Activity

N-benzyl-2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinamine is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine core substituted with benzyl and phenyl groups, along with a phenylsulfanyl group. Its molecular formula is C24H21N3SC_{24}H_{21}N_3S with a molecular weight of approximately 399.52 g/mol. The compound's structure is pivotal in determining its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Suzuki-Miyaura Coupling : A common method for forming carbon-carbon bonds.
  • Oxidation and Reduction Reactions : These are essential for modifying the functional groups on the compound.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is believed to modulate neurotransmitter levels by inhibiting enzymes involved in neurotransmitter breakdown, similar to compounds used in treating neurodegenerative diseases like Alzheimer's.

Inhibition Studies

Research has shown that derivatives of this compound exhibit significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in Alzheimer's treatment. For instance, certain derivatives demonstrated IC50 values comparable to established drugs like galantamine, indicating potent activity against these enzymes .

Neuroactive Properties

A study involving zebrafish as a model organism highlighted the neuroactive properties of N-benzyl derivatives. The research indicated that substitutions on the benzyl moiety significantly affected locomotion and anxiety-like behaviors in zebrafish, suggesting potential applications in psychopharmacology .

Anticancer Activity

In another study, derivatives of N-benzyl compounds showed promising antiproliferative activity against various cancer cell lines. The compounds inhibited tubulin polymerization, a critical process in cell division, leading to apoptosis in cancer cells . The IC50 values ranged from 5.7 to 12.2 μM, indicating significant anticancer potential while exhibiting low cytotoxicity towards normal cells .

Data Summary Table

Biological Activity Target IC50 Value (µM) Reference
AChE InhibitionAcetylcholinesteraseComparable to Galantamine
BChE InhibitionButyrylcholinesteraseSimilar to AChE
Anticancer ActivityVarious Cancer Cell Lines5.7 - 12.2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.